2-Aminoethyl sulfonylazide
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Overview
Description
2-Aminoethyl sulfonylazide is a chemical compound with the molecular formula C2H6N4O2S and a molecular weight of 150.16 g/mol . It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Aminoethyl sulfonylazide typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide to produce 2-aminoethanesulfonyl halogenide, which is then reacted with a nucleophilic azide in a polar solvent . This method is efficient and yields the desired product in good quantities. Industrial production methods often involve similar processes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-Aminoethyl sulfonylazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonylazide group to other functional groups, such as amines.
Substitution: The sulfonylazide group can be substituted with other nucleophiles, leading to the formation of different sulfonamide derivatives.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and sodium azide . The major products formed from these reactions are sulfonamides and sulfonyl chlorides .
Scientific Research Applications
2-Aminoethyl sulfonylazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoethyl sulfonylazide involves its ability to react with nucleophiles, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
2-Aminoethyl sulfonylazide can be compared with other sulfonyl azides, such as:
Methanesulfonyl azide: Similar in reactivity but differs in molecular structure and weight.
Benzenesulfonyl azide: Has a benzene ring, making it more hydrophobic and less reactive with certain nucleophiles.
Tosyl azide: Contains a toluene group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
Molecular Formula |
C2H6N4O2S |
---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
2-amino-N-diazoethanesulfonamide |
InChI |
InChI=1S/C2H6N4O2S/c3-1-2-9(7,8)6-5-4/h1-3H2 |
InChI Key |
QJDQHBZBKSPGOW-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)N=[N+]=[N-])N |
Origin of Product |
United States |
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